molecular formula C9H10N2O8P- B1260249 2',3'-cyclic UMP(1-)

2',3'-cyclic UMP(1-)

Cat. No. B1260249
M. Wt: 305.16 g/mol
InChI Key: HWDMHJDYMFRXOX-XVFCMESISA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2',3'-cyclic UMP(1-) is a 2',3'-cyclic nucleotide(1-) which is obtained from 2',3'-cyclic UMP by removal of a proton from the cyclic phosphate group. It has a role as a human metabolite. It is a conjugate base of a 2',3'-cyclic UMP.

Scientific Research Applications

1. Enzymatic Hydrolysis and Phosphodiesterase Activity

2',3'-cyclic UMP plays a significant role in enzymatic hydrolysis processes. Research shows that enzymes like cyclic CMP phosphodiesterase can hydrolyze a range of cyclic nucleotides, including 2',3'-cyclic UMP. This hydrolysis results in the formation of both 2'- and 3'-nucleotides, with 2',3'-cyclic UMP predominantly yielding 3'-nucleotides (Helfman & Kuo, 1982). Additionally, studies on a cyclic phosphodiesterase from Proteus mirabilis revealed that 2',3' cyclic UMP can competitively inhibit the hydrolysis of certain phosphates (Enter & Behal, 1968).

2. Molecular Dynamics and Conformational Analysis

Molecular dynamics studies on nucleoside 2',3'-cyclic phosphates, including 2',3'-cyclic UMP, have been conducted to understand the equilibrium conformation and flexibility of these molecules. This research is essential for comprehending the enzymatic action of Ribonucleases on such nucleotides (Seshadri, Rao, & Vishveshwara, 1992).

3. Biological Role and Tissue Extraction

Research involving the extraction and purification of cyclic nucleotides from rat tissues, including 2',3'-cyclic UMP, has been performed. This work contributes to understanding the metabolism and biological role of such nucleotides in various tissues (Newton et al., 1986).

4. Metal Complexing Properties

Studies have been conducted to understand the acid-base properties and complex-forming abilities of 2',3'-cyclic UMP with metal ions like copper(II). These studies reveal insights into the interactions between nucleotides and metals, which is significant for biochemical and medicinal research (Casassas et al., 1994).

5. Role in Enzymatic Reactions

2',3'-cyclic UMP is involved in various enzymatic reactions. For instance, studies on the allosteric model for ribonuclease have shown the significance of cyclic nucleotides like 2',3'-cyclic UMP in these processes, influencing substrate-concentration-dependent transitions in enzymatic hydrolysis (Walker, Ralston, & Darvey, 1976).

properties

Product Name

2',3'-cyclic UMP(1-)

Molecular Formula

C9H10N2O8P-

Molecular Weight

305.16 g/mol

IUPAC Name

1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C9H11N2O8P/c12-3-4-6-7(19-20(15,16)18-6)8(17-4)11-2-1-5(13)10-9(11)14/h1-2,4,6-8,12H,3H2,(H,15,16)(H,10,13,14)/p-1/t4-,6-,7-,8-/m1/s1

InChI Key

HWDMHJDYMFRXOX-XVFCMESISA-M

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@H]3[C@@H]([C@H](O2)CO)OP(=O)(O3)[O-]

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C3C(C(O2)CO)OP(=O)(O3)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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